N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)15-28-14-24(20-8-4-6-10-23(20)28)32(30,31)16-19-7-3-5-9-21(19)26/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMBRSMQZFAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling with the Acetamide Moiety: The final step involves coupling the sulfonylated indole with N-(2,4-dimethylphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and indole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
- Key Differences :
- Substituent Position : The sulfonyl group is linked to a 4-fluorobenzyl group (vs. 2-fluorophenyl-methanesulfonyl in the target compound).
- Acetamide Attachment : The phenyl group is 2,3-dimethyl (vs. 2,4-dimethyl ).
- The 2,3-dimethylphenyl group introduces steric hindrance differently than 2,4-dimethyl, possibly affecting ligand-receptor fit .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide
- Key Differences :
- Functional Groups : Contains a 4-chlorobenzoyl group at the indole 1-position and a 4-fluorophenylsulfonamide (vs. methanesulfonyl in the target).
- Substituents : A 5-methoxy group on the indole ring.
- Implications: The chlorobenzoyl group increases lipophilicity, which may improve membrane permeability but reduce solubility.
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences :
- Fluorine Position : 3-fluorophenyl on the benzyl group (vs. 2-fluorophenyl ).
- Acetamide Group : Attached to a 2-(trifluoromethyl)phenyl (vs. 2,4-dimethylphenyl ).
- Implications :
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- Key Differences: Indole Substitution: Features a hydroxyimino group at the indole 3-position (vs. methanesulfonyl). Acetamide Attachment: Linked to a 2-chlorophenyl group.
- Chlorine vs. methyl substituents may influence electronic effects and steric bulk .
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Key Differences :
- Sulfonyl Group : Substituted with bis(trifluoromethyl)phenyl (vs. 2-fluorophenyl-methanesulfonyl ).
- Indole Substitution : Includes 4-chlorobenzoyl and 5-methoxy groups.
- Implications :
- Bis(trifluoromethyl) groups significantly increase lipophilicity and electron-withdrawing effects, likely improving target selectivity but reducing aqueous solubility.
- The methoxy group may offset rigidity introduced by the sulfonyl linkage .
Biological Activity
N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthesis details.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a dimethylphenyl substituent. The synthesis typically involves the following steps:
- Formation of the Indole Core : Synthesized via Fischer indole synthesis or cyclization of precursors.
- Sulfonyl Group Introduction : Achieved through sulfonylation reactions using sulfonyl chlorides.
- Fluorophenyl Attachment : Conducted through nucleophilic aromatic substitution.
- Final Coupling : Involves coupling the indole derivative with the fluorophenyl acetamide using coupling reagents like EDCI or DCC.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its potency against various cancer cell lines:
- IC50 Values : The compound has shown IC50 values ranging from 0.3 to 0.5 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : Studies have shown that it significantly reduces colony formation in treated cells, indicating an ability to inhibit growth and induce apoptosis .
- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts with minimal hydrogen bonding, which may enhance its binding affinity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Leukemia Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in ALL cell lines, showcasing its potential as a targeted therapy for hematological malignancies .
- Combination Therapies : Research exploring combination therapies with this compound and other anticancer agents revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | ALL (EU-3) | 0.3 | Induces apoptosis |
| Study 2 | NB (NB-1643) | 0.5 | Inhibits colony formation |
| Study 3 | A431 (skin cancer) | 0.4 | Disrupts protein interactions |
Q & A
Q. How can researchers optimize the synthesis of N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, catalyst). For sulfonamide-containing compounds like this, triethylamine is often used as a catalyst to enhance sulfonyl group activation during coupling reactions . Stepwise purification via column chromatography and recrystallization (e.g., using toluene or dichloromethane) can improve purity. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : A combination of FT-IR (to confirm sulfonyl S=O stretches ~1350–1150 cm⁻¹ and amide C=O ~1650 cm⁻¹) and NMR (¹H/¹³C) is critical. For example:
- ¹H NMR : Methyl groups on the 2,4-dimethylphenyl ring appear as singlets (~δ 2.2–2.5 ppm), while indole protons show distinct aromatic splitting .
- 13C NMR : The acetamide carbonyl resonates at ~δ 168–170 ppm .
Theoretical DFT calculations (e.g., B3LYP/6-311++G(d,p)) can validate experimental spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies often arise from solvent effects or basis-set limitations in DFT. To address this:
- Compare gas-phase DFT results (e.g., HOMO-LUMO gaps) with solvated-state experimental UV-Vis spectra.
- Use polarizable continuum models (PCM) in simulations to account for solvent interactions .
- Validate with cyclic voltammetry to experimentally determine redox potentials .
Q. What strategies are recommended for analyzing conflicting biological activity data (e.g., in vitro vs. in vivo) for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo that may reduce efficacy .
- Structural Analog Comparison : Compare with analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide to isolate substituent effects .
- Dose-Response Refinement : Use Hill slope analysis to differentiate partial agonism vs. off-target effects .
Q. How should researchers design experiments to probe the sulfonyl group’s role in this compound’s binding affinity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing the sulfonyl group with carbonyl or phosphoryl moieties and compare binding via SPR or ITC .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with sulfonyl-oxygen hydrogen bonding to key residues) .
- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to resolve sulfonyl interactions at ≤2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
